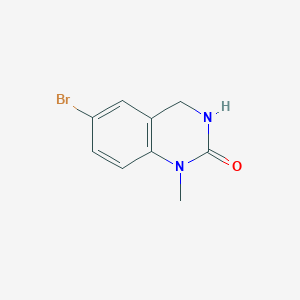![molecular formula C17H21NO4 B2627598 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1923140-41-3](/img/structure/B2627598.png)
2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H21NO4 and a molecular weight of 303.35 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H21NO4. It contains 17 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.35 and a molecular formula of C17H21NO4 . Other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Thermochemistry and Molecular Structure
Methoxyphenols, including structures similar to 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol, have been the subject of thermochemical and molecular structure studies. Varfolomeev et al. (2010) conducted research on methoxyphenols, focusing on their thermodynamic properties and molecular structures using Fourier transform infrared spectroscopy and quantum-chemical studies (Varfolomeev et al., 2010).
Enzymatic and Biological Activities
Enzymatic activities related to methoxyphenols have been studied by Engelmann et al. (2001), who isolated enzymes from Acetobacterium dehalogenans that mediated methyl transfer from dimethoxybenzenes (Engelmann et al., 2001). Additionally, Dong et al. (2022) explored the antioxidant and anticancer activities of methylated and acetylated derivatives of bromophenols, which could be structurally related to the compound (Dong et al., 2022).
Polymer Chemistry and Material Science
The synthesis and properties of new polymerisable antioxidants containing structures similar to methoxyphenols have been investigated by Pan et al. (1998), focusing on their stabilization effect against thermal oxidation and their capability of copolymerizing with vinyl monomers (Pan et al., 1998).
Environmental and Geochemical Studies
Research by Vane and Abbott (1999) utilized methoxyphenols as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration. This study highlights the potential environmental and geochemical applications of compounds structurally similar to 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol (Vane & Abbott, 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[(3,5-dimethoxyphenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-14-7-12(8-15(9-14)21-2)10-18-11-13-5-4-6-16(22-3)17(13)19/h4-9,18-19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKWNOFOHLJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)


![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)


![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)
